Nalidixic Acid

Content Navigation

Precise Gram-negative suppression or quinolone resistance screening requires a narrow-spectrum DNA gyrase inhibitor. Nalidixic acid, the prototypical quinolone, provides:

- Selective inhibition of GyrA subunit, ideal for Columbia CNA agar and other selective media.

- Reference standard for Kirby-Bauer AST with defined QC ranges (E. coli ATCC 25922).

- Cost-effective primary screening agent for fluoroquinolone resistance in Salmonella and E. coli.

Reliable supply with consistent ≥98% purity, ready for immediate global delivery.

CAS Number

Product Name

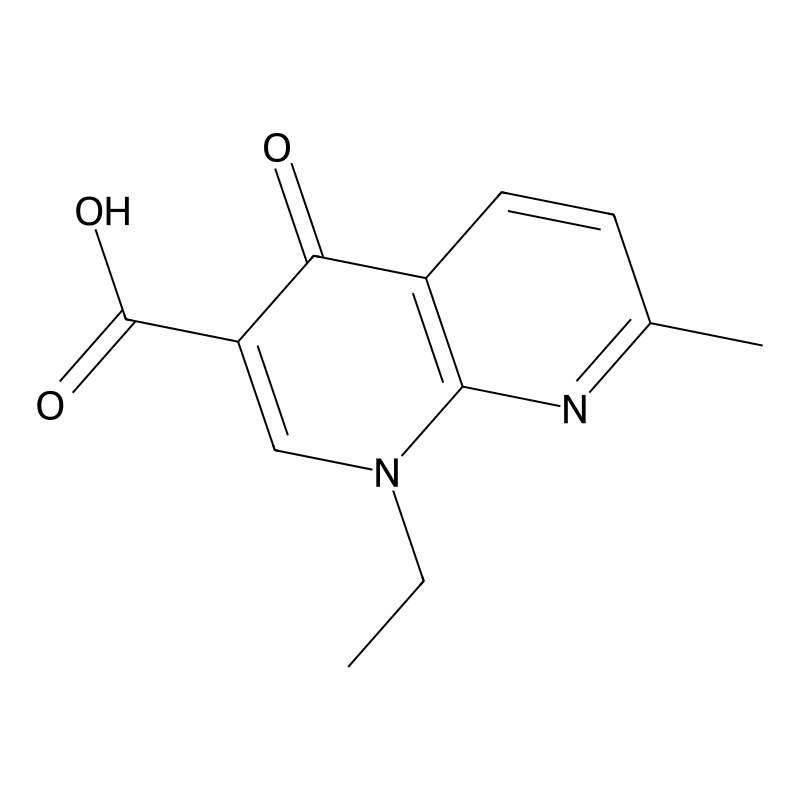

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1.

PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES

2.30e+00 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Nalidixic Acid is the first-generation, prototypical synthetic quinolone antibiotic, serving as a foundational compound for this class of antimicrobials. Its primary mechanism of action is the inhibition of the A subunit of bacterial DNA gyrase, an enzyme critical for DNA replication, which results in bacteriostatic or bactericidal effects, primarily against Gram-negative bacteria. This specific activity profile makes it a crucial reagent for use as a selective agent in microbiology, a reference standard in antimicrobial susceptibility testing, and a tool compound for studying DNA replication and repair.

Research Fit

References

- [1] Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of medicinal and pharmaceutical chemistry, 5, 1063-1065.

- [2] Hughes, C. (1976). Nalidixic acid as a selective agent for the isolation of enterobacteria from river water. The Journal of hygiene, 77(1), 23–30.

- [3] Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method. American journal of clinical pathology, 45(4), 493-496.

- [4] Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767-4771.

While other quinolones like oxolinic acid and fluoroquinolones (e.g., norfloxacin) share a core mechanism, they are not functionally interchangeable with nalidixic acid in many research and diagnostic applications. Differences in antimicrobial potency, spectrum of activity, and interaction with bacterial DNA gyrase lead to distinct experimental outcomes. For instance, the higher potency of oxolinic acid and the broader spectrum of norfloxacin (which includes many Gram-positive organisms and *Pseudomonas aeruginosa* resistant to nalidixic acid) make them unsuitable when the specific, narrower Gram-negative selectivity of nalidixic acid is required. Furthermore, its well-defined role as a screening agent for detecting fluoroquinolone resistance mechanisms makes it a unique and necessary tool in specific susceptibility testing workflows.

Substitution Risk

References

- [1] Greenwood, D., & O'Grady, F. (1978). Activity of flumequine against Escherichia coli: in vitro comparison with nalidixic and oxolinic acids. Antimicrobial agents and chemotherapy, 13(3), 479–483.

- [2] Atlas, E., Clark, H., Silverblatt, F., & Turck, M. (1969). Nalidixic Acid and Oxolinic Acid in the Treatment of Chronic Bacteriuria. Annals of internal medicine, 70(4), 713–721.

- [3] Ghafur, A., & Towner, K. J. (1984). Comparison of norfloxacin versus nalidixic acid in therapy of acute urinary tract infections. The Journal of international medical research, 12(6), 353–357.

- [4] Heisig, P. (2021). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Microbiology Spectrum, 9(1), e00201-21.

- [5] Parke-Davis Animal Health. (1994). Report on oxolinic acid. In Joint FAO/WHO Expert Committee on Food Additives.

Handling & Processability: Differentiated Solubility Profile for Stock Preparation

Nalidixic acid exhibits poor aqueous solubility but can be dissolved in basic solutions or specific organic solvents, a critical factor for preparing stock solutions. It is practically insoluble in water but dissolves in sodium hydroxide solutions; for example, solubility in 0.5 M NaOH is approximately 50 mg/mL. In common laboratory organic solvents, its solubility is limited, reported as ~6 mg/mL in DMSO and ~0.9 mg/mL in ethanol. This contrasts with the sodium salt form, which is significantly more water-soluble (100 mg/mL), presenting a clear procurement choice based on the required solvent system for an experiment.

| Evidence Dimension | Solubility |

| Target Compound Data | Practically insoluble in water; ~50 mg/mL in 0.5 M NaOH; ~6 mg/mL in DMSO. |

| Comparator Or Baseline | Nalidixic Acid Sodium Salt: 100 mg/mL in water. |

| Quantified Difference | The sodium salt is over 1000x more soluble in neutral water than the acid form. |

| Conditions | Aqueous and organic solvents at standard laboratory conditions. |

This dictates the choice between the acid and salt form based on whether an aqueous or organic/basic stock solution is compatible with the experimental media or workflow.

Potency Comparison: Significantly Higher In Vitro Activity of Oxolinic Acid vs. Nalidixic Acid

Direct comparative studies demonstrate that oxolinic acid, a close structural analog, possesses significantly greater in vitro potency against key Gram-negative pathogens than nalidixic acid. Against 10 isolates of *Aeromonas salmonicida*, a critical fish pathogen, the Minimum Inhibitory Concentration (MIC) values for oxolinic acid ranged from 0.0075–0.03 µg/mL. In the same study, nalidixic acid required much higher concentrations to achieve inhibition, with MIC values ranging from 0.06–0.125 µg/mL. This demonstrates that oxolinic acid is approximately 4- to 8-fold more potent against this specific organism.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 0.06–0.125 µg/mL |

| Comparator Or Baseline | Oxolinic Acid: 0.0075–0.03 µg/mL |

| Quantified Difference | ~4x to 8x higher MIC (lower potency) than Oxolinic Acid. |

| Conditions | In vitro susceptibility testing against 10 isolates of *Aeromonas salmonicida*. |

For applications requiring maximum potency against susceptible strains, oxolinic acid is a more efficient choice; however, for applications needing the specific, moderate potency of the benchmark quinolone for resistance or mechanism studies, nalidixic acid is the required standard.

Spectrum Differentiation: Narrower Gram-Negative Focus Compared to Norfloxacin

Nalidixic acid's utility is defined by its narrower spectrum, which is primarily limited to Gram-negative Enterobacteriaceae. This contrasts sharply with fluoroquinolones like norfloxacin, which exhibit a much broader spectrum. Studies confirm that many pathogens resistant to nalidixic acid, including *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*, and Gram-positive organisms like *Staphylococcus aureus* and *Enterococcus faecalis*, are susceptible to norfloxacin. For example, the MIC range for norfloxacin against *E. coli* (0.063 to 4 mg/L) is substantially lower and broader than for nalidixic acid (1 to >128 mg/L).

| Evidence Dimension | Antimicrobial Spectrum of Activity |

| Target Compound Data | Primarily active against Gram-negative Enterobacteriaceae; limited or no activity against *P. aeruginosa* and Gram-positive cocci. |

| Comparator Or Baseline | Norfloxacin: Broad spectrum including *P. aeruginosa* and many Gram-positive cocci. |

| Quantified Difference | Nalidixic acid lacks activity against key pathogens like *P. aeruginosa* and Staphylococci, which are within the spectrum of norfloxacin. |

| Conditions | In vitro antimicrobial susceptibility testing across various bacterial species. |

This makes nalidixic acid the specific choice for applications requiring selective pressure against susceptible Enterobacteriaceae without affecting Gram-positive flora or *Pseudomonas*, such as in selective culture media.

Workflow Fit: Superior Tool for Differentiating Fluoroquinolone Resistance Mechanisms

In a laboratory setting, nalidixic acid serves a unique diagnostic role that more potent fluoroquinolones cannot. Research shows that nalidixic acid is a superior tool for detecting and differentiating between low-level (plasmid-mediated) and high-level (chromosomal mutation) fluoroquinolone resistance in *E. coli*. While ciprofloxacin susceptibility testing can miss plasmid-mediated resistance, nalidixic acid resistance is a highly sensitive (100%) and specific (97%) screen for identifying *S. typhi* strains with reduced fluoroquinolone susceptibility. This established workflow utility makes it an essential, non-interchangeable reagent for resistance surveillance and molecular epidemiology.

| Evidence Dimension | Diagnostic Utility for Resistance Screening |

| Target Compound Data | Effectively differentiates between plasmid-mediated and chromosomal fluoroquinolone resistance mechanisms. |

| Comparator Or Baseline | Ciprofloxacin: May fail to detect low-level, plasmid-mediated fluoroquinolone resistance. |

| Quantified Difference | Nalidixic acid resistance is a 100% sensitive screen for reduced fluoroquinolone susceptibility in *S. typhi*. |

| Conditions | Antimicrobial susceptibility testing (disk diffusion and MIC determination) of clinical isolates. |

For researchers tracking the evolution of antibiotic resistance or screening isolates, nalidixic acid provides critical information that is masked by broader-spectrum, more potent fluoroquinolones.

Selective Agent for Isolation of Gram-Negative Enterobacteriaceae

Based on its narrow spectrum of activity, nalidixic acid is incorporated into culture media (e.g., Columbia CNA Agar) to suppress the growth of many Gram-negative contaminants while allowing for the selective isolation and enumeration of Gram-positive organisms or specific resistant Gram-negative strains. Its ineffectiveness against *Pseudomonas* and Gram-positives is a key advantage in these workflows.

Screening Tool for Fluoroquinolone Resistance Surveillance

The high sensitivity of nalidixic acid resistance as an indicator for reduced fluoroquinolone susceptibility makes it an essential primary screening agent. Laboratories performing antimicrobial resistance surveillance use nalidixic acid susceptibility tests to cost-effectively flag isolates of *Salmonella* and *E. coli* that require further, more expensive testing with second-generation fluoroquinolones.

Tool Compound for DNA Gyrase and Replication Studies

As the prototypical DNA gyrase inhibitor, nalidixic acid is a well-characterized tool compound for basic research into DNA replication, topology, and repair. Its specific interaction with the GyrA subunit is used in assays to validate the mechanism of novel antimicrobials or to study the function of DNA gyrase in various bacterial species.

Reference Standard for Antimicrobial Susceptibility Testing (AST)

Nalidixic acid serves as a benchmark compound in quality control for antimicrobial susceptibility testing procedures, such as the Kirby-Bauer disk diffusion method. Its predictable performance against standard quality control strains (e.g., *E. coli* ATCC 25922) ensures the accuracy and reproducibility of testing results for other quinolone-class antibiotics.

Application Fit Matrix

References

- [1] Hughes, C. (1976). Nalidixic acid as a selective agent for the isolation of enterobacteria from river water. The Journal of hygiene, 77(1), 23–30.

- [2] Ghafur, A., & Towner, K. J. (1984). Comparison of norfloxacin versus nalidixic acid in therapy of acute urinary tract infections. The Journal of international medical research, 12(6), 353–357.

- [3] Heisig, P. (2021). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Microbiology Spectrum, 9(1), e00201-21.

- [4] Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767-4771.

Physical Description

Solid

Color/Form

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.59 (LogP)

log Kow= 1.41

2.1

Odor

Decomposition

Appearance

Melting Point

229-230 °C

229.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 95 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 94 of 95 companies with hazard statement code(s):;

H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (79.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (86.17%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Drug Classes

Therapeutic Uses

IN US, NALIDIXIC ACID IS APPROVED ONLY FOR TREATMENT OF URINARY TRACT INFECTIONS CAUSED BY SUSCEPTIBLE MICROORGANISMS. EFFECTIVENESS AGAINST INDOLE-POSITIVE PROTEUS IS ESP IMPORTANT. APPARENT CURES...IN 30-50% OF UNCOMPLICATED URINARY TRACT INFECTIONS.

...BRUCELLOSIS HAS BEEN SUCCESSFULLY MANAGED WITH ORAL NALIDIXIC ACID. DRUG HAS BEEN GIVEN IV TO TREAT GRAM-NEGATIVE SEPTICEMIAS.

...BACTERICIDAL TO MOST OF COMMON GRAM-NEGATIVE BACTERIA THAT CAUSE URINARY TRACT INFECTIONS. ...99% OF STRAINS OF E COLI, 98% OF PROTEUS MIRABILIS & 75-97% OF OTHER PROTEUS SPECIES, 92% OF KLEBSIELLA-ENTEROBACTER, & 80% OF OTHER COLIFORM BACTERIA ARE SENSITIVE TO DRUG. ... SOME STRAINS OF SALMONELLA & SHIGELLA...SENSITIVE.

For more Therapeutic Uses (Complete) data for NALIDIXIC ACID (8 total), please visit the HSDB record page.

Pharmacology

Nalidixic Acid is a synthetic quinolone and antibacterial agent with urinary tract antiseptic activity. Nalidixic acid concentrates in the renal tubules and bladder and exerts its local antibacterial actions by interference of DNA gyrase activity, thereby inhibiting DNA synthesis during bacterial replication in a dose-dependent manner. Nalidixic acid is active against most gram-negative organisms that cause urinary tract infections.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB02 - Nalidixic acid

Mechanism of Action

IT APPEARS TO ACT BY INHIBITING DNA SYNTH.

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration, NegGram is rapidly absorbed from the gastrointestinal tract, partially metabolized in the liver, and rapidly excreted through the kidneys. Approximately four percent of NegGram is excreted in the feces.

ABSORPTION & ELIMINATION RATES OF NALIDIXIC ACID WERE SHOWN TO BE LOW IN NEWBORN CHILDREN COMPARED WITH ADULTS, & ADULT VALUES WERE NOT OBTAINED UNTIL ABOUT THIRD YR OF LIFE. RELATIVE DISTRIBUTION VOL, HOWEVER, WERE SIMILAR IN BOTH AGE GROUPS.

IN RATS & MICE ORAL DOSES ARE RAPIDLY ABSORBED WITH PEAK BLOOD CONCN ABOUT 1 HR LATER. ...ELIMINATION IS VIA KIDNEYS, PEAKING @ ABOUT 6TH HR. 80% OF ADMIN DOSE IS ELIMINATED IN 1ST 8 HR. IN DOGS HIGHLY EFFECTIVE CONCN APPEAR IN URINE WITHIN 2-3 HR AFTER ORAL ADMIN.

ABSORPTION EFFICIENCY & RATE OF ELIMINATION OF...NALIDIXIC ACID...DECR IN PT WITH SHIGELLOSIS. POOR ABSORPTION WAS GENERALLY OBSERVED IN YOUNGER PT WITH MARKED DIARRHEA BUT THERE WAS NO READY EXPLANATION FOR DELAYED EXCRETION.

Rapidly and almost completely absorbed from the gastrointestinal tract; bioavailability is approximately 96%. Absorption may be delayed if taken with antacids.

For more Absorption, Distribution and Excretion (Complete) data for NALIDIXIC ACID (7 total), please visit the HSDB record page.

Metabolism Metabolites

WHEN NALIDIXIC ACID...IS INGESTED BY MAN, IT IS PARTLY EXCRETED AS FREE... /ACID/ BUT MUCH BIGGER PROPORTION IS EXCRETED AS MONOGLUCURONIDE...& CONSIDERABLE FRACTION AS 7-HYDROXYMETHYL METABOLITE...TOGETHER WITH SMALLER AMT OF LATTER IN CONJUGATED FORM. 3,7-DICARBOXYLIC ACID...IS MINOR METABOLITE.

Nalidixic acid is partially metabolized in the liver to hydroxynalidixic acid and the glucuronic acid conjugates of nalidixic acid and hydroxynalidixic acid. The drug is also partially metabolized to the dicarboxylic acid derivative; there is some evidence suggesting that this metabolite is formed in the kidney.

Associated Chemicals

Wikipedia

Drug Warnings

BY ORAL ROUTE IT IS DIFFICULT TO ACHIEVE EFFECTIVE PLASMA LEVELS. FUTHERMORE, BINDING TO PLASMA PROTEIN INHIBITS ACTIVITY. ... 4% THAT PASSES INTO BOWEL IS INSUFFICIENT TO BE EFFICACIOUS IN TREATMENT OF INTESTINAL SHIGELLOSIS...

PSEUDOMONAS SPECIES ARE RESISTANT. ... ACQUIRED RESISTANCE TO DRUG OCCURS, BUT IT DOES NOT SEEM TO BE TRANSFERABLE.

DETERMINATION OF URINARY LEVELS OF 17-KETOSTEROIDS & 17-KETOGENIC STEROIDS MAY BE FALSELY ELEVATED WHEN NALIDIXIC ACID HAS BEEN PRESCRIBED.

For more Drug Warnings (Complete) data for NALIDIXIC ACID (19 total), please visit the HSDB record page.

Biological Half Life

APPROX 96% OF ORALLY ADMIN...IS ABSORBED. PLASMA CONCN OF 20-50 UG/ML MAY BE ACHIEVED, BUT ACID IS 93-97% BOUND TO PLASMA PROTEINS. IN BODY SOME... CONVERTED TO ACTIVE HYDROXYNALIDIXIC ACID, & BOTH ARE EXCRETED INTO URINE. MOST...IS CONJUGATED IN LIVER. PLASMA T/2 IS...8 HR...MAY BE...21 HR IN...RENAL FAILURE.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

...derived from 2-amino-6-methylpyridine.

General Manufacturing Information

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

SYSTEMIC & URINARY ALKALINIZERS REDUCE ITS EFFECTIVENESS BY INCR ITS EXCRETION RATE. SYSTEMIC EFFECTIVENESS INCR IF URINE IS ACID.

METABOLIC ACIDOSIS WAS INDUCED IN AN 18-YEAR-OLD MALE BY AN OVERDOSE OF NALIDIXIC ACID. SIMULTANEOUS INGESTION OF PROBENECID MAY HAVE ACCENTUATED EFFECT OF INGESTED NALIDIXIC ACID BY PROLONGING ITS SERUM T/2.

Coumarin- or indandione-derivative anticoagulants, especially warfarin and dicumarol, may be displaced from protein-binding sites by nalidixic acid, resulting in increased anticoagulant effect; dosage adjustments may be necessary during and after nalidixic acid therapy.

For more Interactions (Complete) data for NALIDIXIC ACID (6 total), please visit the HSDB record page.

Validation of Pefloxacin for detection of fluoroquinolone (FQ) resistance among

Shakila Banu Inayath, Shobha Broor, Ruchi Gupta, Priti Agarwal, Subhradeep Majumder, Anupam Kumar Anveshi, Rajni GaindPMID: 34356003 DOI: 10.1099/jmm.0.001398

Abstract

Fluoroquinolone (FQ) resistantare classified as high priority pathogens by WHO. FQ resistance among

Typhi has emerged rapidly and is predominantly mediated by mutations in the topoisomerase genes

, and

. Mutations in GyrA result in classical FQ resistance (DCS-NAR) i.e. decreased susceptibility to ciprofloxacin (MIC of 0.12 to 0.5 µg ml

) (DCS) and resistance to nalidixic acid (NAR). Previously a nalidixic acid disc test was proposed for detection of DCS. Recently isolates with non-classical FQ resistance caused by plasmid-mediated quinolone resistance (PMQR) and mutations in GyrB have emerged. These mechanisms also result in DCS but are nalidixic acid susceptible (NAS) and thus pose diagnostic challenges. CLSI and EUCAST have recommended use of 5 µg pefloxacin discs for detection of DCS in

.

The CLSI and EUCAST recommendations for use of 5 µg pefloxacin for detection of DCS has not been validated on typhoidal

and resistance mediated by GyrB mutation in

species.

The aim of the present study was to validate the performance of the 5 µg pefloxacin discs to detect isolates of

. Typhi with DCS with special reference to GyrB mutations.

A total of 180 clinical isolates of

Typhi (2005-2014) were investigated for genetic mechanisms of resistance. Zone diameters for nalidixic acid (30μg), ciprofloxacin (5μg) and pefloxacin (5µg) and minimum inhibitory concentration (MIC) for ciprofloxacin were determined using CLSI guidelines. Performance of the three discs was evaluated to detect FQ resistance in

. Typhi.

Topoisomerase mutations in GyrB +/ ParC and GyrB were detected in 112 and 34 isolates respectively. Different mutations have a varied effect on the MIC for ciprofloxacin. The current breakpoints for susceptible (≤0.06 µg ml

) and non-susceptible (≥0.125 µg ml

), failed to detect all isolates with a resistance mechanism. Performance of both ciprofloxacin and pefloxacin discs were excellent compared to nalidixic acid in differentiating isolates with non-classical resistance mediated by GyrB from wild-type.

The pefloxacin disc can be used to detect FQ resistance among

. Typhi. This is the first report of validation of pefloxacin for detection of FQ resistance in

. Typhi mediated by GyrB mutation.

Application of Amplon in combination with peroxyacetic acid for the reduction of nalidixic acid-resistant Salmonella Typhimurium and Salmonella Reading on skin-on, bone-in tom turkey drumsticks

E G Olson, L A Wythe, D K Dittoe, K M Feye, S C RickePMID: 33248616 DOI: 10.1016/j.psj.2020.08.078

Abstract

Peroxyacetic acid (PAA) has become an important component of pathogen reduction in poultry processing, but there are potential concerns for continued exposure. The objective was to evaluate the effects of PAA and Amplon (AMP) used alone or in the combination. Bone-in tom turkey drumsticks (N = 100, n = 10, k = 5, 0 and 24 h) per study were obtained and inoculated with either nalidixic acid-resistant Salmonella Typhimurium or Salmonella Reading (64 μg/mL). The inocula were allowed to adhere to the drums at 4°C for 60 min for a final attachment of 10and 10

cfu/g per S. Typhimurium and S. Reading, respectively. Drumsticks were treated with a no-treatment control; tap water, pH 8.5 (TW); TW+500 ppm PAA, pH 3.5 (PAA); TW+500 ppm AMP, pH 1.3 (AMP); TW + PAA + AMP (PAA + AMP). Treatments were applied as short duration dips (30 s) and allowed to drip for 2 min. After treatment, drums were stored at 4°C until microbial analyses at 0 and 24 h. Drums were rinsed in neutralizing buffered peptone water and spot plated for total aerobes and Salmonella. Bacterial counts were log

transformed and analyzed using n-way ANOVA. All treatments reduced S. Reading on turkey legs at both 0 and 24 h (P < 0.0001; P < 0.0001). At 24 h, drums treated with PAA + AMP (3.92 log

cfu/g) had less S. Reading than no-treatment control, TW, and AMP. Treatment by time interactions were observed for total aerobes among drums in both studies (P < 0.0001, P < 0.0001) and Salmonella among drums inoculated with S. Typhimurium (P < 0.0001). During the S. Reading and S. Typhimurium study, all treatments reduced Salmonella and total aerobes on drums. During the S. Typhimurium study, drums treated with PAA + AMP had the lowest numerical load of S. Typhimurium and total aerobes. The combination of AMP + PAA may exhibit a synergistic effect in reducing Salmonella on turkey drums, thus increasing the safety of turkey products for consumers.

Clonal dissemination of Salmonella enterica serovar albany with concurrent resistance to ampicillin, chloramphenicol, streptomycin, sulfisoxazole, tetracycline, and nalidixic acid in broiler chicken in Korea

Bai Wei, Ke Shang, Se-Yeoun Cha, Jun-Feng Zhang, Hyung-Kwan Jang, Min KangPMID: 34089935 DOI: 10.1016/j.psj.2021.101141

Abstract

The aim of this study was to determine the prevalence, serovar distribution, antimicrobial resistance, and genotypic analyses of the dominating serovars of Salmonella in chickens from a national study in Korea. Between 2017 and 2018, a total of 550 chicken samples were collected from the top 12 integrated broiler chicken operations in Korea. Salmonella was isolated from 117 (32.5%) chicken feces and 19 (10.0%) retail chicken meat sources. Ten serovars were identified, and the most common Salmonella serovar was Salmonella ser. Albany (50 isolates, 36.8%), followed by S. Enteritidis (38 isolates, 27.9%), and S. Montevideo (23 isolates, 16.9%) isolated from 6, 10, and 6 operations, respectively. A total of 35 (25.7%) isolates were with the ACSSuTN (ampicillin, chloramphenicol, streptomycin, sulfisoxazole, tetracycline, and nalidixic acid) resistance pattern, with high prevalence of this resistance pattern in S. Albany (29 isolates, 58.0%). A total of 35 PFGE types were identified among Salmonella isolates of the serovars Albany, Enteritidis, Virchow, Montevideo, and Senftenberg, while 11 distinct types of PFGE patterns were found among S. Albany isolates, which showed an overall homology similarity of higher than 85%. Among these 35 PFGE types, 22 PFGE types corresponded to 32 isolates from samples limited to one operation, and the other 13 PFGE types corresponded to 72 isolates from samples widely distributed among different operations. These results highlighted rapid colony dissemination of multidrug-resistant S. Albany in chicken all over Korea after it first appeared in 2016; furthermore, the spread of Salmonella colonies between various integrated operations was common, and several operations played an important role in Salmonella carriage and transmission in Korea.Streptomycin and nalidixic acid elevate the spontaneous genome-wide mutation rate in Escherichia coli

Huseyin Ozgur Ozdemirel, Dilara Ulusal, Sibel Kucukyildirim CelikPMID: 33502702 DOI: 10.1007/s10709-021-00114-w

Abstract

Since antibiotic resistance is a growing public health problem worldwide, it is important to understand how antibiotics and spontaneous mutations cooperate and shape the genome-wide mutation rate and spectrum. Here, we quantitatively evaluate genome-wide mutational profiles of Escherichia coli after long-term subinhibitory exposure to a broad-spectrum (streptomycin) and a narrow-spectrum antibiotic (nalidixic acid), using a mutation accumulation design combined with whole-genome resequencing of replicate lines as a mutagenicity test. We determined that, while the genome-wide mutation rate is slightly higher in the streptomycin-treated lines compared to the control lines, there is a significant increase in the nalidixic acid-treated lines. Our findings suggest that both broad and narrow-spectrum antibiotics may elevate the mutation rates in E. coli, but mechanisms of action may affect the consequence, thus contribute to accelerating the rate of adaptation and conferring antibiotic resistance.Mechanistic insights into synergy between nalidixic acid and tetracycline against clinical isolates of Acinetobacter baumannii and Escherichia coli

Amit Gaurav, Varsha Gupta, Sandeep K Shrivastava, Ranjana PathaniaPMID: 33972678 DOI: 10.1038/s42003-021-02074-5

Abstract

The increasing prevalence of antimicrobial resistance has become a global health problem. Acinetobacter baumannii is an important nosocomial pathogen due to its capacity to persist in the hospital environment. It has a high mortality rate and few treatment options. Antibiotic combinations can help to fight multi-drug resistant (MDR) bacterial infections, but they are rarely used in the clinics and mostly unexplored. The interaction between bacteriostatic and bactericidal antibiotics are mostly reported as antagonism based on the results obtained in the susceptible model laboratory strain Escherichia coli. However, in the present study, we report a synergistic interaction between nalidixic acid and tetracycline against clinical multi-drug resistant A. baumannii and E. coli. Here we provide mechanistic insight into this dichotomy. The synergistic combination was studied by checkerboard assay and time-kill curve analysis. We also elucidate the mechanism behind this synergy using several techniques such as fluorescence spectroscopy, flow cytometry, fluorescence microscopy, morphometric analysis, and real-time polymerase chain reaction. Nalidixic acid and tetracycline combination displayed synergy against most of the MDR clinical isolates of A. baumannii and E. coli but not against susceptible isolates. Finally, we demonstrate that this combination is also effective in vivo in an A. baumannii/Caenorhabditis elegans infection model (p < 0.001).Serratia marcescens RamA Expression Is under PhoP-Dependent Control and Modulates Lipid A-Related Gene Transcription and Antibiotic Resistance Phenotypes

Javier F Mariscotti, Eleonora García VéscoviPMID: 33927048 DOI: 10.1128/JB.00523-20

Abstract

Serratia marcescens is an enteric bacterium that can function as an opportunistic pathogen with increasing incidence in clinical settings. This is mainly due to the ability to express a wide range of virulence factors and the acquisition of antibiotic resistance mechanisms. For these reasons, S. marcescens has been declared by the World Health Organization (WHO) as a research priority to develop alternative antimicrobial strategies. In this study, we found a PhoP-binding motif in the promoter region of transcriptional regulator RamA of S. marcescens RM66262. We demonstrated that the expression ofis autoregulated and that

is also part of the PhoP/PhoQ regulon. We have also shown that PhoP binds directly and specifically to

,

,

,

, and

promoter regions and that RamA binds to

and

but not to

and

, suggesting an indirect control for the latter genes. Finally, we have demonstrated that in S. marcescens, RamA overexpression induces the AcrAB-TolC efflux pump, required to reduce the susceptibility of the bacteria to tetracycline and nalidixic acid. In sum, we here provide the first report describing the regulation of

under the control of the PhoP/PhoQ regulon and the regulatory role of RamA in S. marcescens.

We demonstrate that in S. marcescens, the transcriptional regulator RamA is autoregulated and also controlled by the PhoP/PhoQ signal transduction system. We show that PhoP is able to directly and specifically bind to

,

,

,

, and

promoter regions. In addition, RamA is able to directly interact with the promoter regions of

and

but indirectly regulates

and

. Finally, we found that in S. marcescens, RamA overexpression induces the AcrAB-TolC efflux pump, required to reduce susceptibility to tetracycline and nalidixic acid. Collectively, these results further our understanding of the PhoP/PhoQ regulon in S. marcescens and demonstrate the involvement of RamA in the protection against antibiotic challenges.

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics

Jocelyn A Odusami, Monisola I Ikhile, Josephat U Izunobi, Idris A Olasupo, Foluso O Osunsanmi, Andrew R Opoku, Marthe C D Fotsing, Olayinka T Asekun, Oluwole B Familoni, Derek T NdintehPMID: 33096308 DOI: 10.1016/j.bioorg.2020.104340

Abstract

The treatment of diseases is under threat due to the increasing resistance of disease-causing bacteria to antibiotics. Likewise, free radical-induced oxidative stress has been implicated in several human disease conditions, such as cancer, stroke and diabetes. In the search for amino acid analogues with antibacterial and antioxidant properties as possible mimics of antimicrobial peptides, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides 4a-4k and N-(2'-nitrophenyl)piperidine-2-carboxamides 4l-4n have been synthesized via a two-step, one-pot amidation of the corresponding acids, using thionyl chloride with different amines in dichloromethane. The carboxamides were characterized by infrared and nuclear magnetic resonance spectroscopy, mass spectrometry and elemental analysis. Carboxamides 4a-4n were assayed against five Gram-positive and five Gram-negative bacterial strains using the broth micro-dilution procedure and compared to standard antibiotic drugs (streptomycin and nalidixic acid). 4b showed the highest antibacterial activity with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL against Staphylococcus aureus. Pertinently, 4b and 4k are promising candidates for narrow-spectrum (Gram-positive) and broad-spectrum antibiotics, respectively. The antioxidant properties of the carboxamides were also evaluated using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation. 4a and 4k recorded the lowest ICvalues of 1.22 × 10

mg/mL (with DPPH) and 1.45 × 10

mg/mL (with ABTS), respectively. Notably, 4k recorded about 2.5 times better antioxidant capacity than the positive controls - ascorbic acid and butylated hydroxyanisole. These results bode well for N-aryl carboxamides as good mimics and substitutes for antimicrobial peptides towards mitigating bacterial resistance to antibiotics as well as ameliorating oxidative stress-related diseases.

Antibiotic-induced DNA damage results in a controlled loss of pH homeostasis and genome instability

James Alexander Booth, Mário Špírek, Tekle Airgecho Lobie, Kirsten Skarstad, Lumir Krejci, Magnar BjøråsPMID: 33173044 DOI: 10.1038/s41598-020-76426-2

Abstract

Extracellular pH has been assumed to play little if any role in how bacteria respond to antibiotics and antibiotic resistance development. Here, we show that the intracellular pH of Escherichia coli equilibrates to the environmental pH following treatment with the DNA damaging antibiotic nalidixic acid. We demonstrate that this allows the environmental pH to influence the transcription of various DNA damage response genes and physiological processes such as filamentation. Using purified RecA and a known pH-sensitive mutant variant RecA K250R we show how pH can affect the biochemical activity of a protein central to control of the bacterial DNA damage response system. Finally, two different mutagenesis assays indicate that environmental pH affects antibiotic resistance development. Specifically, at environmental pH's greater than six we find that mutagenesis plays a significant role in producing antibiotic resistant mutants. At pH's less than or equal to 6 the genome appears more stable but extensive filamentation is observed, a phenomenon that has previously been linked to increased survival in the presence of macrophages.Customized optical mapping by CRISPR-Cas9 mediated DNA labeling with multiple sgRNAs

Heba Z Abid, Eleanor Young, Jennifer McCaffrey, Kaitlin Raseley, Dharma Varapula, Hung-Yi Wang, Danielle Piazza, Joshua Mell, Ming XiaoPMID: 33231685 DOI: 10.1093/nar/gkaa1088

Abstract

Whole-genome mapping technologies have been developed as a complementary tool to provide scaffolds for genome assembly and structural variation analysis (1,2). We recently introduced a novel DNA labeling strategy based on a CRISPR-Cas9 genome editing system, which can target any 20bp sequences. The labeling strategy is specifically useful in targeting repetitive sequences, and sequences not accessible to other labeling methods. In this report, we present customized mapping strategies that extend the applications of CRISPR-Cas9 DNA labeling. We first design a CRISPR-Cas9 labeling strategy to interrogate and differentiate the single allele differences in NGG protospacer adjacent motifs (PAM sequence). Combined with sequence motif labeling, we can pinpoint the single-base differences in highly conserved sequences. In the second strategy, we design mapping patterns across a genome by selecting sets of specific single-guide RNAs (sgRNAs) for labeling multiple loci of a genomic region or a whole genome. By developing and optimizing a single tube synthesis of multiple sgRNAs, we demonstrate the utility of CRISPR-Cas9 mapping with 162 sgRNAs targeting the 2Mb Haemophilus influenzae chromosome. These CRISPR-Cas9 mapping approaches could be particularly useful for applications in defining long-distance haplotypes and pinpointing the breakpoints in large structural variants in complex genomes and microbial mixtures.Occurrence of Campylobacter spp. in Swedish calves, common sequence types and antibiotic resistance patterns

I Hansson, L-M Tamminen, S Frosth, L-L Fernström, U Emanuelson, S BoqvistPMID: 33119192 DOI: 10.1111/jam.14914

Abstract

Cattle are the second most important cause of human campylobacteriosis, after poultry, but there are knowledge gaps regarding Campylobacter in cattle. This study examined the occurrence of Campylobacter, the species present, sequence types and antibiotic resistance in Swedish cattle.Faeces samples collected from 154 calves on seven Swedish farms, and 69 follow-up samples from a second collection occasion, were analysed. Campylobacter were isolated from 77% of calves at the first sampling, with Campylobacter jejuni as the most frequently isolated species. Animals kept on deep straw bedding were less likely to be colonized with Campylobacter. Whole-genome sequencing of 90 C. jejuni samples resulted in 11 sequence types, among which ST-19 and ST-21 were most frequent. Antimicrobial resistance analyses showed that 46% of 142 isolates analysed were resistant to quinolones, while all isolates belonging to ST-19, ST-22 and ST-441 were resistant to ciprofloxacin and nalidixic acid.

Campylobacter jejuni was the species most frequently isolated in calves and a strong association was found between sequence type and antimicrobial resistance pattern.

The high proportion of calves with quinolone-resistant Campylobacter jejuni should be considered in a One Health perspective.

Explore Compound Types